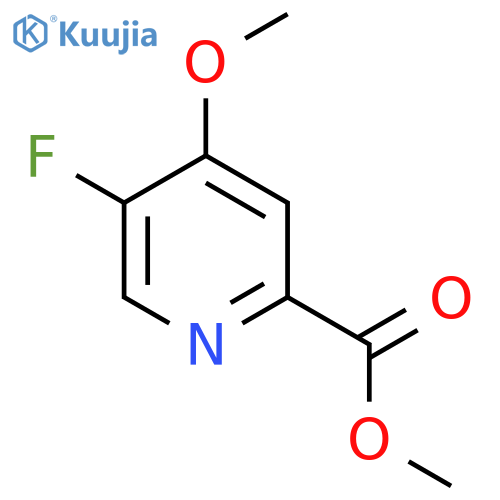Cas no 1256822-42-0 (Methyl 5-fluoro-4-methoxypicolinate)

1256822-42-0 structure
商品名:Methyl 5-fluoro-4-methoxypicolinate
Methyl 5-fluoro-4-methoxypicolinate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-fluoro-4-methoxypicolinate
- 1256822-42-0
- G14771
- methyl 5-fluoro-4-methoxypyridine-2-carboxylate
-
- インチ: 1S/C8H8FNO3/c1-12-7-3-6(8(11)13-2)10-4-5(7)9/h3-4H,1-2H3
- InChIKey: CXCLVMMEDWTIHW-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C(=O)OC)C=C1OC
計算された属性
- せいみつぶんしりょう: 185.04882128g/mol
- どういたいしつりょう: 185.04882128g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 48.4
Methyl 5-fluoro-4-methoxypicolinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005288-250mg |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 250mg |
$999.60 | 2023-09-03 | |
| 1PlusChem | 1P027RN2-1g |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 1g |
$1020.00 | 2024-07-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843185-100mg |
Methyl 5-Fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 100mg |
¥1428.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843185-1g |
Methyl 5-Fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 1g |
¥9146.00 | 2024-08-09 | |
| Ambeed | A496915-1g |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 1g |
$990.0 | 2024-04-25 | |
| Ambeed | A496915-250mg |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 250mg |
$367.0 | 2024-04-25 | |
| Ambeed | A496915-100mg |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 100mg |
$217.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843185-250mg |
Methyl 5-Fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 250mg |
¥3334.00 | 2024-08-09 | |
| 1PlusChem | 1P027RN2-250mg |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 250mg |
$324.00 | 2024-07-09 | |
| Alichem | A029005288-500mg |
Methyl 5-fluoro-4-methoxypicolinate |
1256822-42-0 | 95% | 500mg |
$1836.65 | 2023-09-03 |
Methyl 5-fluoro-4-methoxypicolinate 関連文献
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
1256822-42-0 (Methyl 5-fluoro-4-methoxypicolinate) 関連製品
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1256822-42-0)Methyl 5-fluoro-4-methoxypicolinate

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):195.0/330.0/891.0